![molecular formula C15H23NO2 B14204399 (3S)-3-[Methyl(phenyl)amino]octanoic acid CAS No. 833453-88-6](/img/structure/B14204399.png)
(3S)-3-[Methyl(phenyl)amino]octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[Methyl(phenyl)amino]octanoic acid is an organic compound with a complex structure that includes a methyl group, a phenyl group, and an amino group attached to an octanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[Methyl(phenyl)amino]octanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with octanoic acid, which is readily available.
Formation of Intermediate: The octanoic acid is first converted into an intermediate compound through a series of reactions involving methylation and phenylation.
Final Product Formation: The intermediate is then reacted with an appropriate amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-[Methyl(phenyl)amino]octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3S)-3-[Methyl(phenyl)amino]octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-[Methyl(phenyl)amino]octanoic acid involves its interaction with specific molecular targets within biological systems. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors on cell surfaces, triggering signaling cascades.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-[Methyl(phenyl)amino]hexanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-[Methyl(phenyl)amino]decanoic acid: Similar structure but with a longer carbon chain.
(3S)-3-[Methyl(phenyl)amino]butanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
(3S)-3-[Methyl(phenyl)amino]octanoic acid is unique due to its specific carbon chain length and the presence of both methyl and phenyl groups
Propiedades
Número CAS |
833453-88-6 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
(3S)-3-(N-methylanilino)octanoic acid |
InChI |
InChI=1S/C15H23NO2/c1-3-4-6-11-14(12-15(17)18)16(2)13-9-7-5-8-10-13/h5,7-10,14H,3-4,6,11-12H2,1-2H3,(H,17,18)/t14-/m0/s1 |
Clave InChI |
MDFIRKTVSWVSLY-AWEZNQCLSA-N |
SMILES isomérico |
CCCCC[C@@H](CC(=O)O)N(C)C1=CC=CC=C1 |
SMILES canónico |
CCCCCC(CC(=O)O)N(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204318.png)
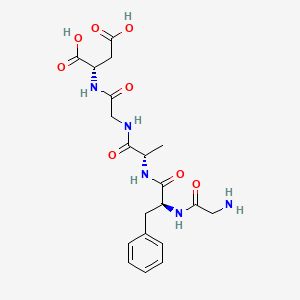
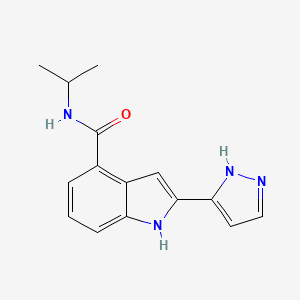
![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)
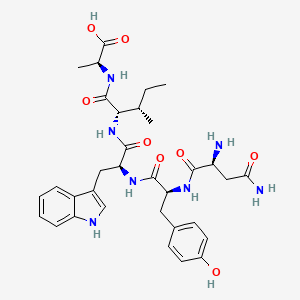
![4,4'-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2'-bipyridine](/img/structure/B14204329.png)
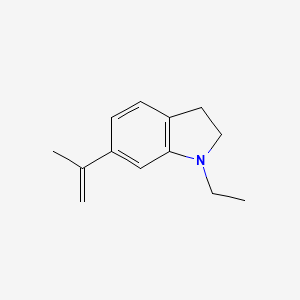
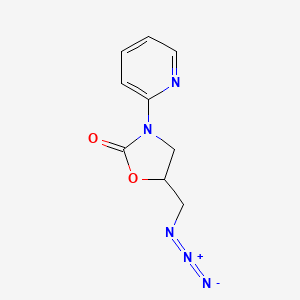
![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)
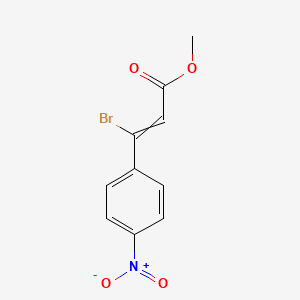
![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)
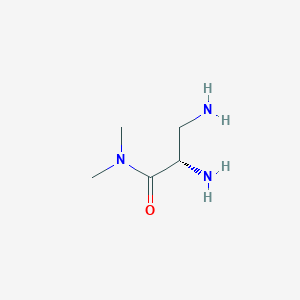
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
